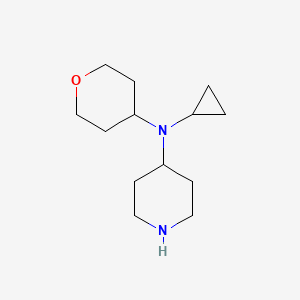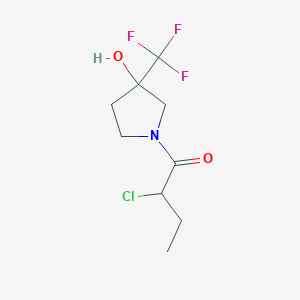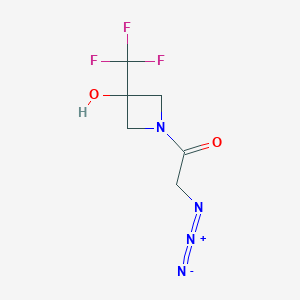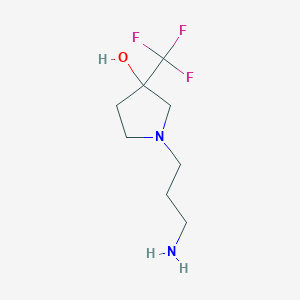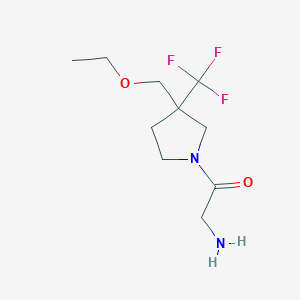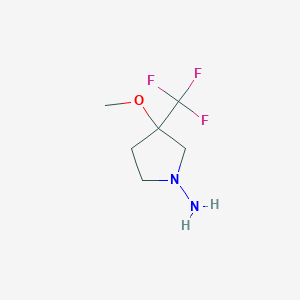
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one, also known as 4-Pyridylpiperazine (4-PP), is an organic compound that is used in a variety of scientific applications. 4-PP is a heterocyclic compound that is composed of a pyridine ring and a piperazine ring, connected by an amide link. It is a versatile compound that has been used in various fields of research, including organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
Platelet Aggregation Inhibition
Research has identified compounds related to 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one that exhibit potent inhibition of platelet aggregation. These compounds were optimized for pharmacokinetic properties and exhibited effectiveness in human platelet-rich plasma assays. This finding suggests potential applications in cardiovascular disease treatment (Parlow et al., 2010).
Antihypertensive and Antiarrhythmic Effects
Some derivatives of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one have shown strong antiarrhythmic and antihypertensive activities. These effects are linked to their alpha-adrenolytic properties, indicating their potential use in managing cardiac conditions (Malawska et al., 2002).
Anticancer Activity
Several synthesized derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This suggests a promising avenue for developing new anticancer therapies (Kumar et al., 2013).
Antimicrobial Properties
Research has shown that certain pyridine derivatives related to 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one possess antimicrobial activity. These findings open up possibilities for developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Characterization
Studies have focused on the efficient synthesis and characterization of related compounds, which is crucial for understanding their properties and potential applications in pharmaceuticals and other scientific areas (Feng, 2011).
properties
IUPAC Name |
2-amino-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZGEMXPGOXRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)

